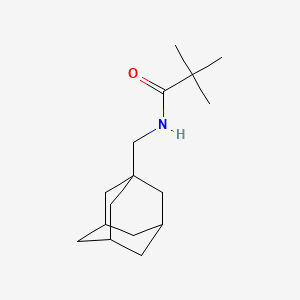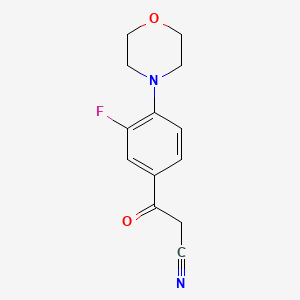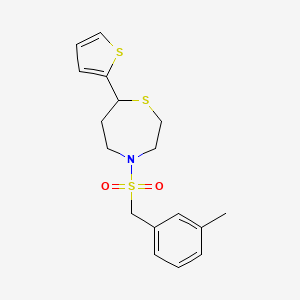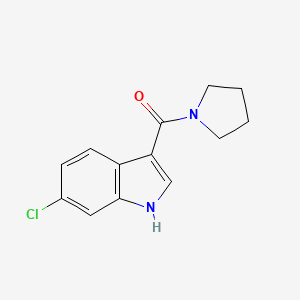
3-Fluoro-5-methoxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-methoxyisonicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-methoxyisonicotinaldehyde consists of a pyridine ring with a fluoro group at the 3rd position and a methoxy group at the 5th position . The InChI code for this compound is 1S/C7H6FNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 .Aplicaciones Científicas De Investigación
Fluorine-sacrificial Cyclizations
Fluorine-sacrificial cyclization processes are critical in synthesizing fluorinated heterocycles, which are valuable in pharmaceutical chemistry for their enhanced bioavailability and metabolic stability. The manipulation of fluorinated precursors, similar to 3-Fluoro-5-methoxyisonicotinaldehyde, allows for the development of complex fluorinated structures that can serve as key intermediates in drug synthesis (Volle & Schlosser, 2000).
Chemosensors for Metal Ions
The design of chemosensors for metal ion detection in environmental and biological systems utilizes the specific reactivity of fluorinated compounds. These chemosensors can selectively bind to metals like copper, leading to a measurable change in their optical properties. This application is crucial for monitoring environmental pollution and for diagnostic applications in medicine (Gao et al., 2014).
Electrochemical Charge Storage Materials
In materials science, the introduction of fluorine atoms into polymeric materials, such as those derived from indole derivatives, significantly enhances their electrochemical properties. This makes them suitable for use in energy storage devices, such as supercapacitors, due to improved capacitance and stability (Wang et al., 2019).
Organic Electrosynthesis
Fluorine-containing compounds are pivotal in the field of organic electrosynthesis, where they are used as mediators or substrates in the electrochemical construction of complex molecules. These reactions often enable more sustainable and efficient synthetic pathways for the production of valuable chemical entities (Fuchigami & Inagi, 2020).
Molecular Fluorophores
In the development of fluorescent materials for biological imaging or as sensors, fluorinated compounds often exhibit unique photophysical properties. The incorporation of fluorine can modulate the electronic characteristics of the fluorophore, leading to enhanced brightness, stability, and specificity in detecting biological targets (Zhao & Jin, 2021).
Anticancer Drug Wastewater Treatment
In environmental science, the treatment of wastewater containing anticancer drugs, such as those structurally related to 3-Fluoro-5-methoxyisonicotinaldehyde, is of paramount importance. Electrochemical treatment methods have been developed to degrade these compounds efficiently, reducing their environmental impact and enhancing biodegradability (Zhang et al., 2016).
Safety and Hazards
The safety data sheet for 3-Fluoro-5-methoxyisonicotinaldehyde indicates that it should be stored in a tightly closed container in a cool and dry place . It also provides several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
3-fluoro-5-methoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXMVPSXSNPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxyisonicotinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)
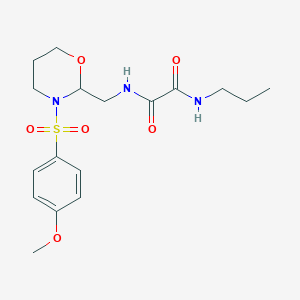
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)
![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)
![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)

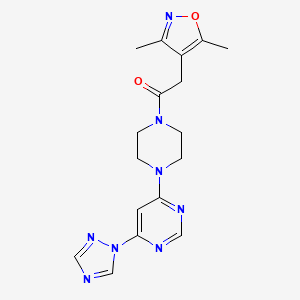
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)
